molecular formula C26H24ClPS B8519064 4-Methylthiobenzyltriphenylphosphonium chloride CAS No. 58477-22-8

4-Methylthiobenzyltriphenylphosphonium chloride

Cat. No. B8519064
CAS RN: 58477-22-8
M. Wt: 435.0 g/mol
InChI Key: QRBWSIJEUWFDDZ-UHFFFAOYSA-M
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Patent
US05817700

Procedure details

A solution of 4-methylthiobenzyl chloride (3.1 g) and triphenylphosphine (4.72 g) was heated in toluene (35 mL) at reflux for 18 hr. The mixture was cooled to 0° C. and filtered. The resulting solid was used as such in the next step.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Cl:8])=[CH:5][CH:4]=1.[C:11]1([P:17]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C1(C)C=CC=CC=1>[Cl-:8].[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][P+:17]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CSC1=CC=C(CCl)C=C1
Name
Quantity
4.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
[Cl-].CSC1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.